Diphenyl N-cyanocarbonimidate
Overview
Description
Diphenyl N-cyanocarbonimidate is a chemical compound with the molecular formula C14H10N2O2 . It is a solid substance at 20 degrees Celsius and should be stored under inert gas . It is moisture sensitive .
Synthesis Analysis
The synthesis of a variety of heterocyclic compounds involves the sequential addition of two nucleophiles to a one carbon equivalent . Treatment of this one carbon equivalent, diphenyl N-cyanocarbonimidate, with the first nucleophile leads to N-cyano-O-phenylisourea intermediates .Molecular Structure Analysis
The linear formula of Diphenyl N-cyanocarbonimidate is NCN=C(OC6H5)2 . The molecular weight is 238.24 . The InChI key is SLIKWVTWIGHFJE-UHFFFAOYSA-N .Chemical Reactions Analysis
In the synthesis process, the treatment of diphenyl N-cyanocarbonimidate with the first nucleophile leads to N-cyano-O-phenylisourea intermediates . These compounds were shown to be a mixture of isomers by variable temperature 1H NMR spectroscopy .Physical And Chemical Properties Analysis
Diphenyl N-cyanocarbonimidate is a solid substance at 20 degrees Celsius . It has a molecular weight of 238.24 . It is insoluble in water and is moisture sensitive .Scientific Research Applications
Synthesis and Biological Evaluation
- Carbonic Anhydrase Inhibitors : Diphenyl N-cyanocarbonimidate is used in synthesizing N,N'-diaryl cyanoguanidines, which act as potent and selective inhibitors of human carbonic anhydrase II, a target for antiglaucoma agents (Akocak et al., 2018).
Chemistry and Compound Synthesis
- Intramolecular Cyclisation : It plays a role in the intramolecular cyclisation of amines with esters, favoring the formation of 5-membered diazaheterocycles over 6-membered ones (Besse et al., 1990).
Biodegradation Studies
- Biodegradation of Environmental Pollutants : Diphenyl N-cyanocarbonimidate is relevant in the biodegradation studies of diphenyl ethers, including the breakdown of polybrominated diphenyl ethers (PBDEs) by certain bacteria (Kim et al., 2007).
Material Science
Fluorescent Imaging Agents : Derivatives of Diphenyl N-cyanocarbonimidate are used in the synthesis of fluorescent rhenium-naphthalimide conjugates, which serve as cellular imaging agents (Langdon-Jones et al., 2014).
Smart Fluorescent Materials : Carbazole-based diphenyl maleimides, synthesized through reactions involving Diphenyl N-cyanocarbonimidate, act as multi-functional smart fluorescent materials for data processing and sensing (Mei et al., 2016).
Organic Synthesis
- Peptide Bond Formation and Macrolactamization : Diphenyl phosphorazidate, related to Diphenyl N-cyanocarbonimidate, is used in peptide bond formation and other organic synthesis processes (Shioiri, 2017).
Safety And Hazards
Diphenyl N-cyanocarbonimidate is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to call a poison center or doctor if you feel unwell .
properties
IUPAC Name |
diphenoxymethylidenecyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIKWVTWIGHFJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350786 | |
Record name | Diphenyl N-cyanocarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl N-cyanocarbonimidate | |
CAS RN |
79463-77-7 | |
Record name | Diphenyl cyanocarbonimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79463-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenoxymethylenecyanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079463777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl N-cyanocarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diphenoxymethylenecyanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diphenyl N-Cyanocarbonimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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